molecular formula C11H15NO2 B8122821 Methyl 5-(dimethylamino)-2-methylbenzoate

Methyl 5-(dimethylamino)-2-methylbenzoate

Cat. No.: B8122821
M. Wt: 193.24 g/mol
InChI Key: XSZZAXYIKYODMJ-UHFFFAOYSA-N
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Description

Methyl 5-(dimethylamino)-2-methylbenzoate is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is known for its applications in organic synthesis and as a potential green solvent. It is characterized by the presence of a dimethylamino group and a methyl ester group attached to a benzene ring, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(dimethylamino)-2-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of 5-(dimethylamino)-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This esterification reaction results in the formation of the methyl ester.

Another synthetic route involves the use of a base-catalyzed Michael addition reaction. In this method, readily available building blocks are used to obtain high-purity this compound in a single-step reaction. This approach is advantageous due to its solvent-free conditions and the use of catalytic amounts of base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylamino)-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoates.

Scientific Research Applications

Methyl 5-(dimethylamino)-2-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(dimethylamino)-2-methylbenzoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis under certain conditions. These interactions and reactions enable the compound to exert its effects in various chemical and biological systems.

Comparison with Similar Compounds

Methyl 5-(dimethylamino)-2-methylbenzoate can be compared to other similar compounds, such as:

Properties

IUPAC Name

methyl 5-(dimethylamino)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-6-9(12(2)3)7-10(8)11(13)14-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZZAXYIKYODMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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